2-Methyl-4-(2-methylphenyl)pyrrolidine
Overview
Description
2-Methyl-4-(2-methylphenyl)pyrrolidine is a compound belonging to the pyrrolidine class of organic compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility
Scientific Research Applications
2-Methyl-4-(2-methylphenyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, pyrrolidine derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents . Additionally, this compound may find applications in the pharmaceutical industry as a building block for drug development.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Biochemical Pathways
Pyrrolidine derivatives can affect a wide range of biochemical pathways. For example, some pyrrolidine derivatives have diverse enzyme inhibitory effects .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can also vary widely. Factors such as the compound’s structure, stereochemistry, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can be diverse, depending on the specific compound and its mode of action. For example, some pyrrolidine derivatives may inhibit the growth of bacteria or cancer cells, while others may modulate immune responses .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(2-methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are involved in the proline metabolism pathway . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, pyrrolidine derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. This inhibition can result in the accumulation of specific proteins, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, thereby affecting the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are responsible for the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites in the pathway, thereby influencing metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, pyrrolidine derivatives can be transported across cell membranes by amino acid transporters . Once inside the cell, these compounds can bind to intracellular proteins, affecting their localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments.
Preparation Methods
The synthesis of 2-Methyl-4-(2-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . For instance, the reaction of 2-methylphenylacetonitrile with an appropriate amine under specific conditions can lead to the formation of the desired pyrrolidine derivative. Industrial production methods may involve continuous flow processing, which allows for reactions at elevated temperatures and superheating of solvents .
Chemical Reactions Analysis
2-Methyl-4-(2-methylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Methyl-4-(2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones These compounds share the pyrrolidine core structure but differ in their substituents and biological activities
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDTZINRPCSMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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